Cas no 89496-02-6 ((R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid)

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid structure
89496-02-6 structure
Product Name:(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
N.o CAS:89496-02-6
MF:C12H14N2O3
MW:234.251163005829
MDL:MFCD06797688
CID:598790
PubChem ID:688013
Update Time:2024-10-26

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
    • (R)-2-AMINO-3-(5-METHOXY-1H-INDOL-3-YL)-PROPIONIC ACID
    • D-Tryptophan, 5-methoxy-
    • 5-Methoxy-D-tryptophan (ACI)
    • (R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoicacid
    • D-5-Methoxytryptophan
    • 5-METHOXY-D-TRYPTOPHAN
    • 89496-02-6
    • MFCD06797688
    • DB-327965
    • AS-38633
    • (2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
    • CS-0319190
    • 5-Methoxy-D-tryptophan (H-D-Trp(5-OMe)-OH)
    • SCHEMBL1421284
    • AKOS016843469
    • MDL: MFCD06797688
    • Inchi: 1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1
    • Chave InChI: KVNPSKDDJARYKK-SNVBAGLBSA-N
    • SMILES: C(C1=CNC2C=CC(=CC1=2)OC)[C@@H](N)C(=O)O

Propriedades Computadas

  • Massa Exacta: 234.10044231g/mol
  • Massa monoisotópica: 234.10044231g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 285
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.8
  • Superfície polar topológica: 88.3Ų

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM148105-1g
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
89496-02-6 95%
1g
$673 2021-06-09
abcr
AB447479-250 mg
5-Methoxy-D-tryptophan (H-D-Trp(5-OMe)-OH); .
89496-02-6
250mg
€774.60 2023-04-22
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-04810-1g
5-METHOXY-D-TRYPTOPHAN
89496-02-6 95%
1g
$650 2023-09-07
Chemenu
CM148105-1g
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
89496-02-6 95%
1g
$*** 2023-05-29
Alichem
A199009784-250mg
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
89496-02-6 95%
250mg
$358.80 2023-08-31
Alichem
A199009784-1g
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
89496-02-6 95%
1g
$922.34 2023-08-31
eNovation Chemicals LLC
D491008-1G
5-METHOXY-D-TRYPTOPHAN
89496-02-6 95%
1g
$960 2023-09-02
eNovation Chemicals LLC
Y0997010-1g
5-methoxy-D-tryptophan
89496-02-6 95%
1g
$520 2024-08-02
eNovation Chemicals LLC
Y1046310-100mg
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
89496-02-6 95%
100mg
$175 2023-09-04
eNovation Chemicals LLC
Y1046310-250mg
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
89496-02-6 95%
250mg
$195 2024-06-07

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referência
The Enantiospecific, Stereospecific Total Synthesis of the Ring-A Oxygenated Sarpagine Indole Alkaloids (+)-Majvinine, (+)-10-Methoxyaffinisine, and (+)-Na-Methylsarpagine, as Well as the Total Synthesis of the Alstonia Bisindole Alkaloid Macralstonidine
Zhao, Shuo; Liao, Xuebin; Wang, Tao; Flippen-Anderson, Judith; Cook, James M., Journal of Organic Chemistry, 2003, 68(16), 6279-6295

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referência
Enantiospecific synthesis of 5-methoxy-D(+)- or L(-)Tryptophan
Zhang, Puwen; Cook, James M., Synthetic Communications, 1995, 25(23), 3883-900

Método de produção 3

Condições de reacção
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ;  20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
Referência
Deracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase
Nakano, Shogo ; Minamino, Yuki; Hasebe, Fumihito; Ito, Sohei, ACS Catalysis, 2019, 9(11), 10152-10158

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; Dykert, John; Rivier, Jean, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid Raw materials

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid Preparation Products

Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.